molecular formula C12H12BrN5 B14653205 4-[(E)-(5-Bromopyridin-2-yl)diazenyl]-6-methylbenzene-1,3-diamine CAS No. 51833-09-1

4-[(E)-(5-Bromopyridin-2-yl)diazenyl]-6-methylbenzene-1,3-diamine

Cat. No.: B14653205
CAS No.: 51833-09-1
M. Wt: 306.16 g/mol
InChI Key: MZGQVQFQCIOUQM-UHFFFAOYSA-N
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Description

4-[(E)-(5-Bromopyridin-2-yl)diazenyl]-6-methylbenzene-1,3-diamine is a chemical compound that belongs to the class of azo compounds Azo compounds are characterized by the presence of a nitrogen-nitrogen double bond (N=N) and are widely used in various industries due to their vibrant colors and chemical properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(E)-(5-Bromopyridin-2-yl)diazenyl]-6-methylbenzene-1,3-diamine typically involves a diazotization reaction followed by azo coupling. The process begins with the diazotization of 5-bromopyridin-2-amine using sodium nitrite and hydrochloric acid at low temperatures to form the diazonium salt. This intermediate is then coupled with 6-methylbenzene-1,3-diamine under basic conditions to yield the desired azo compound.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pH, and reactant concentrations. Continuous flow reactors may be employed to ensure consistent product quality and yield. Additionally, purification steps such as recrystallization or chromatography are used to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

4-[(E)-(5-Bromopyridin-2-yl)diazenyl]-6-methylbenzene-1,3-diamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reducing agents such as sodium borohydride or hydrogen gas in the presence of a catalyst.

    Substitution: The bromine atom in the pyridine ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.

Major Products Formed

    Oxidation: Oxidized derivatives of the azo compound.

    Reduction: Reduced forms of the azo compound, potentially breaking the N=N bond.

    Substitution: Substituted derivatives where the bromine atom is replaced by the nucleophile.

Scientific Research Applications

4-[(E)-(5-Bromopyridin-2-yl)diazenyl]-6-methylbenzene-1,3-diamine has several applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: Employed in the study of enzyme interactions and as a probe in biochemical assays.

    Medicine: Investigated for its potential therapeutic properties, including anticancer and antimicrobial activities.

    Industry: Utilized in the production of dyes and pigments due to its vibrant color properties.

Mechanism of Action

The mechanism of action of 4-[(E)-(5-Bromopyridin-2-yl)diazenyl]-6-methylbenzene-1,3-diamine involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to specific sites on these targets, modulating their activity and leading to various biological effects. For example, in anticancer research, it may inhibit the activity of enzymes involved in cell proliferation, thereby reducing tumor growth.

Comparison with Similar Compounds

Similar Compounds

  • 4-[(E)-(3,5-Dibromo-2-pyridinyl)diazenyl]aniline
  • 4-[(E)-(4-Bromophenyl)diazenyl]-1-naphthalenamine
  • 5-Amino-pyrazoles

Uniqueness

4-[(E)-(5-Bromopyridin-2-yl)diazenyl]-6-methylbenzene-1,3-diamine is unique due to its specific substitution pattern and the presence of both bromine and methyl groups, which confer distinct chemical and biological properties

Properties

CAS No.

51833-09-1

Molecular Formula

C12H12BrN5

Molecular Weight

306.16 g/mol

IUPAC Name

4-[(5-bromopyridin-2-yl)diazenyl]-6-methylbenzene-1,3-diamine

InChI

InChI=1S/C12H12BrN5/c1-7-4-11(10(15)5-9(7)14)17-18-12-3-2-8(13)6-16-12/h2-6H,14-15H2,1H3

InChI Key

MZGQVQFQCIOUQM-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1N)N)N=NC2=NC=C(C=C2)Br

Origin of Product

United States

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